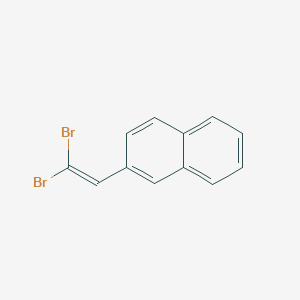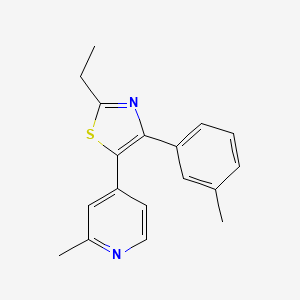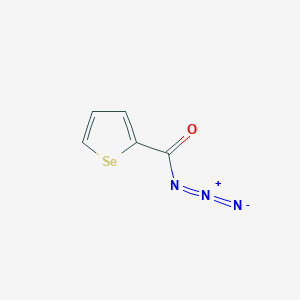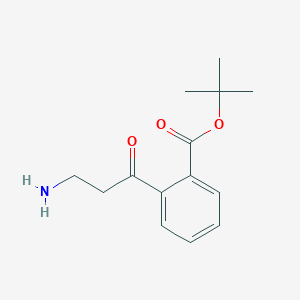![molecular formula C17H13NS B14238451 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-68-6](/img/structure/B14238451.png)
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H15NS It is a derivative of benzene, characterized by the presence of an ethyl group, an ethynyl group, and an isothiocyanate group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves the following steps:
Preparation of 4-ethynylphenyl isothiocyanate: This intermediate can be synthesized by reacting 4-ethynylphenylamine with thiophosgene under controlled conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isothiocyanate group can undergo nucleophilic addition reactions with amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. Reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Nucleophilic Addition: Reagents include primary amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base, such as triethylamine (TEA), under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Nucleophilic Addition: Products include thiourea, carbamate, and thiocarbamate derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its interaction with cellular proteins and nucleic acids. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar in structure but lacks the isothiocyanate group, making it less reactive in biological systems.
4-Ethynylphenyl isothiocyanate: Similar in structure but lacks the ethyl group, which may affect its physical properties and reactivity.
Uniqueness
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of both the ethyl and isothiocyanate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
464894-68-6 |
|---|---|
Formule moléculaire |
C17H13NS |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-ethyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H13NS/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(12-10-16)18-13-19/h3-6,9-12H,2H2,1H3 |
Clé InChI |
GAOADWDYBYDGNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

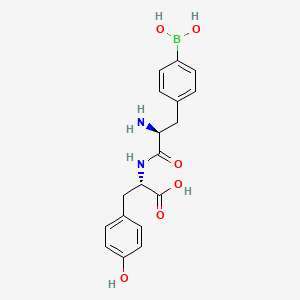
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
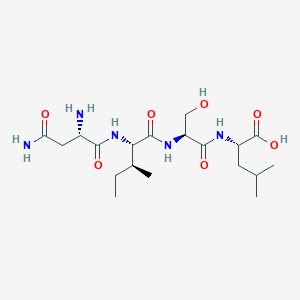
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
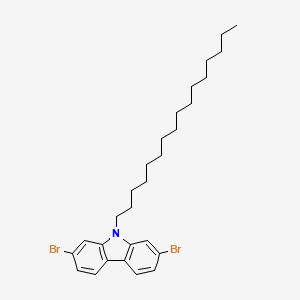
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
